Technical Whitepaper: Physicochemical Profiling and Application of 1-Benzyl-3-methyl-1,4-diazepane Dihydrochloride
Technical Whitepaper: Physicochemical Profiling and Application of 1-Benzyl-3-methyl-1,4-diazepane Dihydrochloride
Executive Summary
1-Benzyl-3-methyl-1,4-diazepane dihydrochloride is a highly versatile homopiperazine derivative that serves as a foundational pharmacophore and critical synthetic intermediate in modern medicinal chemistry. It is most prominently utilized in the development of small-molecule CXCR4 receptor antagonists[1]. These antagonists are pivotal in oncology and hematology, specifically for the mobilization of hematopoietic stem cells (HSCs) prior to transplantation and the inhibition of cancer metastasis[2]. This technical guide provides an in-depth analysis of its physicochemical properties, validated synthesis protocols, and mechanistic applications in drug discovery.
Physicochemical & Structural Profile
The structural architecture of 1-benzyl-3-methyl-1,4-diazepane features a seven-membered diazepane (homopiperazine) ring, which imparts unique conformational flexibility compared to standard six-membered piperazines. The N-benzyl group provides essential lipophilicity for hydrophobic pocket interactions within target G-protein-coupled receptors (GPCRs), while the methyl group at the C3 position introduces a chiral center that can dictate stereospecific binding affinities[3].
Converting the free base to the dihydrochloride salt is a critical step in drug development. The salt form dramatically enhances aqueous solubility, prevents amine oxidation during long-term storage, and ensures predictable pharmacokinetics during in vitro and in vivo evaluations.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 1-Benzyl-3-methyl-1,4-diazepane dihydrochloride |
| CAS Number | 342625-71-2 (Free base)[4] |
| Molecular Formula | C₁₃H₂₀N₂ · 2HCl |
| Molecular Weight | 204.31 g/mol (Free base)[4] / 277.23 g/mol (Salt) |
| SMILES (Free base) | CC1CN(CCCN1)CC2=CC=CC=C2[4] |
| Topological Polar Surface Area | 15.27 Ų[3] |
| LogP (Predicted) | 1.87[3] |
| H-Bond Donors / Acceptors | 1 / 2 (Free base)[3] |
Synthesis & Purification Methodology
The synthesis of 1-benzyl-3-methyl-1,4-diazepane typically proceeds via the reduction of a lactam precursor (e.g., 1-benzyl-1,4-diazepan-5-one)[1].
Workflow for the synthesis and salt formation of 1-Benzyl-3-methyl-1,4-diazepane dihydrochloride.
Protocol: Reduction and Salt Formation
Causality & Rationale: Lithium aluminum hydride (LiAlH₄) is selected as the reducing agent because milder hydrides (like NaBH₄) are insufficient to reduce lactams to cyclic amines. The Fieser quenching method is employed to prevent the formation of unfilterable aluminum hydroxide emulsions, yielding a crisp, granular precipitate that ensures high recovery of the basic amine.
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Preparation: Dissolve 1-benzyl-3-methyl-1,4-diazepan-5-one (22.3 mmol) in 100 mL of anhydrous diethyl ether (Et₂O) under an inert argon atmosphere[2]. Self-validation: The use of rigorously anhydrous solvent and argon is critical; moisture will prematurely decompose LiAlH₄, generating highly flammable hydrogen gas and reducing yield.
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Reduction: Cool the solution to 0°C. Dropwise add LiAlH₄ (46.8 mmol, 4.0 M in Et₂O) over 15 minutes. Allow the mixture to warm to room temperature and stir for 4 hours[1]. Self-validation: Monitor the reaction via TLC (Dichloromethane:Methanol 9:1, visualized with iodine). The reaction is complete when the lower-Rf lactam spot completely disappears.
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Fieser Quench: Cool the mixture back to 0°C. Sequentially and cautiously add 1.8 mL of distilled water, 1.8 mL of 15% aqueous NaOH, and finally 5.4 mL of water. Stir vigorously for 15 minutes until the aluminum salts form a white, granular solid.
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Isolation of Free Base: Filter the suspension through a pad of Celite to remove the salts. Wash the filter cake with additional Et₂O. Dry the combined organic filtrate over anhydrous MgSO₄ and concentrate in vacuo to yield the free base (approx. 91% yield)[2].
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Dihydrochloride Salt Formation: Dissolve the purified free base in anhydrous ethanol. At 0°C, slowly add 2.2 equivalents of HCl (2.0 M solution in diethyl ether). Stir for 1 hour. Filter the resulting white crystalline precipitate, wash with cold Et₂O, and dry under high vacuum to afford the final dihydrochloride salt.
Mechanistic Application: CXCR4 Receptor Antagonism
The SDF-1 (CXCL12) / CXCR4 signaling axis is a master regulator of cell trafficking. In oncology, tumor cells overexpressing CXCR4 migrate toward organs secreting high levels of SDF-1 (such as the liver, bone marrow, and lungs), driving metastasis[2]. Furthermore, this interaction tethers hematopoietic stem cells (HSCs) to the bone marrow stroma.
Derivatives synthesized from the 1-benzyl-3-methyl-1,4-diazepane core act as potent, competitive CXCR4 antagonists[1]. By occupying the binding pocket of the CXCR4 receptor, these compounds block SDF-1 binding, thereby halting downstream intracellular signaling cascades (PI3K/AKT and MAPK/ERK). Clinically, this mechanism is exploited to mobilize HSCs into the peripheral blood for harvesting prior to autologous stem cell transplantation in multiple myeloma and non-Hodgkin's lymphoma patients[2].
Mechanism of CXCR4 antagonism by diazepane derivatives blocking SDF-1 induced signaling pathways.
Biological Validation Protocols
To validate the target engagement of novel diazepane-derived CXCR4 antagonists, a competitive radioligand binding assay is the gold standard.
Protocol: In Vitro [¹²⁵I]-SDF-1 Binding Assay
Causality & Rationale: CCRF-CEM cells are utilized due to their naturally high endogenous expression of CXCR4. Pre-soaking the glass fiber filters in polyethyleneimine (PEI) is a critical step; PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged radioligand and improving the signal-to-noise ratio.
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Cell Preparation: Culture human CCRF-CEM T-lymphoblasts in RPMI-1640 medium. Harvest and resuspend the cells in assay buffer (50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4) at a density of 1×10⁶ cells/mL.
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Compound Incubation: In a 96-well V-bottom microplate, add 100 µL of the cell suspension (1×10⁵ cells) per well. Add 50 µL of the diazepane-derived test compound at varying concentrations (serial dilutions from 0.1 nM to 10 µM). Self-validation: Include Plerixafor (AMD3100) as a positive control antagonist to ensure assay reliability and establish a baseline IC₅₀.
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Radioligand Addition: Add 50 µL of [¹²⁵I]-SDF-1 (final concentration 0.1 nM) to all wells. Incubate the plate at room temperature for 2 hours to achieve equilibrium.
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Harvesting & Separation: Harvest the cells onto GF/B glass fiber filters that have been pre-soaked for 1 hour in 0.3% PEI. Rapidly wash the filters three times with 200 µL of ice-cold wash buffer (50 mM HEPES, 500 mM NaCl, pH 7.4) using a vacuum manifold.
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Quantification: Dry the filters and measure the bound radioactivity using a gamma counter. Calculate the IC₅₀ values using non-linear regression analysis (e.g., GraphPad Prism) to determine the binding affinity of the synthesized antagonist.
References
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Title: 342625-71-2 | 1-Benzyl-3-methyl-1,4-diazepane | ChemScene Source: chemscene.com URL: 4
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Title: 2322932-19-2 | (s)-1-Benzyl-3-methyl-1,4-diazepane | ChemScene Source: chemscene.com URL: 3
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Title: AU2011315498C1 - CXCR4 receptor antagonists Source: patents.google.com URL: 1
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Title: EP 2927224 B1 - Receptor antagonists Source: googleapis.com (European Patent Office) URL: 2
